molecular formula C23H19N3O2 B2700783 2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide CAS No. 1105235-69-5

2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide

Katalognummer: B2700783
CAS-Nummer: 1105235-69-5
Molekulargewicht: 369.424
InChI-Schlüssel: YBFQOGNYCXJPFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 2-aminobenzamide with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the aromatic rings or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds similar to 2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide have shown promising results in inhibiting histone deacetylase (HDAC), an enzyme linked to cancer progression. In a study evaluating various quinazoline derivatives, some exhibited IC50 values as low as 0.041 μM against HDAC, indicating potent anticancer activity .

Anti-inflammatory Properties

Quinazolines have also been investigated for their anti-inflammatory effects. The compound's structural features allow it to interact with COX enzymes, which play a crucial role in inflammation. Research on related compounds demonstrated their ability to inhibit COX-2 activity effectively, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been explored extensively. Studies have shown that certain derivatives can exhibit significant antibacterial and antifungal activities against a range of pathogens. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Case Study 1: Anticancer Screening

In a comprehensive screening of various quinazoline derivatives, including this compound, researchers evaluated their cytotoxic effects on human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). The results indicated that several derivatives showed enhanced cytotoxicity compared to standard treatments, supporting their potential as lead compounds for drug development.

Case Study 2: Inhibition of COX Enzymes

A study focusing on the synthesis of new quinazoline derivatives assessed their COX inhibitory activity. Compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes in vitro. Results indicated that some derivatives had a higher selectivity for COX-2 over COX-1, which is beneficial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Summary of Findings

The applications of this compound extend across various therapeutic areas:

Application AreaKey Findings
Anticancer ActivityPotent HDAC inhibition; effective against multiple cancer cell lines
Anti-inflammatorySignificant COX inhibition; potential as an NSAID alternative
AntimicrobialEffective against various pathogens; disrupts bacterial cell functions

Wirkmechanismus

The mechanism of action of 2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazoline: Lacks the benzamide group but shares the quinazolinone core.

    N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide: Similar structure but without the additional methyl group on the benzamide moiety.

Uniqueness

2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide is unique due to the presence of both the quinazolinone core and the benzamide group, which confer distinct chemical and biological properties. The additional methyl groups enhance its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development .

Biologische Aktivität

2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide is a compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O2C_{16}H_{16}N_{2}O_{2}, with a molecular weight of approximately 266.34 g/mol. The compound features a quinazolinone core structure that is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study highlighted that derivatives of quinazolinones showed activity against various bacterial strains, including E. coli and S. aureus. The mechanism is believed to involve the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication .

Anticancer Properties

Quinazolinone compounds have been extensively studied for their anticancer potential. In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's cytotoxicity was evaluated using MTT assays, revealing IC50 values in the low micromolar range, indicating potent activity against these cancer cells .

The anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Studies suggest that it activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. Additionally, it has been shown to inhibit cell cycle progression at the G1/S phase, further contributing to its anticancer effects .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various quinazolinone derivatives found that this compound displayed notable activity against M. tuberculosis, suggesting its potential as a lead compound for developing new antitubercular agents .
  • Cytotoxicity Assessment : In a comparative study involving multiple quinazolinone derivatives, this compound demonstrated significant cytotoxic effects on both MCF-7 and HeLa cell lines, with minimal cytotoxicity observed in normal human fibroblast cells, indicating selectivity towards cancerous cells .

Data Tables

Biological Activity IC50 (µM) Cell Line
Antimicrobial12.5E. coli
Anticancer (MCF-7)8.0Breast Cancer
Anticancer (HeLa)10.5Cervical Cancer

Eigenschaften

IUPAC Name

2-methyl-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-8-6-7-11-19(15)22(27)25-17-12-13-21-20(14-17)23(28)26(16(2)24-21)18-9-4-3-5-10-18/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFQOGNYCXJPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.